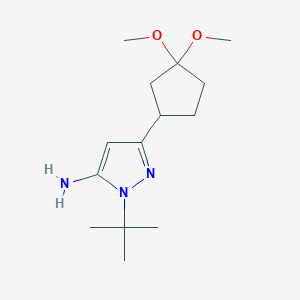
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a tert-butyl group and a 3,3-dimethoxycyclopentyl group, making it a subject of study for its reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.
Attachment of the 3,3-dimethoxycyclopentyl group: This can be done through a substitution reaction using a suitable cyclopentyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism by which 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine stands out due to its unique combination of substituents on the pyrazole ring. Similar compounds may include:
1-(tert-Butyl)-3-(cyclopentyl)-1H-pyrazol-5-amine: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-(3,3-dimethoxycyclohexyl)-1H-pyrazol-5-amine: Features a cyclohexyl group instead of a cyclopentyl group, potentially altering its chemical properties and applications.
The presence of the 3,3-dimethoxycyclopentyl group in this compound contributes to its distinct reactivity and potential for unique applications in scientific research.
Propriétés
Formule moléculaire |
C14H25N3O2 |
|---|---|
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
2-tert-butyl-5-(3,3-dimethoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H25N3O2/c1-13(2,3)17-12(15)8-11(16-17)10-6-7-14(9-10,18-4)19-5/h8,10H,6-7,9,15H2,1-5H3 |
Clé InChI |
QOAXYSDYEOLOSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)(OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















